N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate
Overview
Description
“N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate” is a chemical compound with the IUPAC name N1,N~1~-diethyl-N~2~- (1-naphthyl)-1,2-ethanediamine oxalate . It has a molecular weight of 332.4 . The compound is stored in a dry environment at 2-8°C .
Synthesis Analysis
The compound can be prepared by the reaction of 1-naphthylamine with 2-chloroethanamine . It is commercially available as the dihydrochloride salt .Molecular Structure Analysis
The linear formula of the compound is C18H24N2O4 . The InChI code is 1S/C16H22N2.C2H2O4/c1-3-18(4-2)13-12-17-16-11-7-9-14-8-5-6-10-15(14)16;3-1(4)2(5)6/h5-11,17H,3-4,12-13H2,1-2H3;(H,3,4)(H,5,6) .Chemical Reactions Analysis
“this compound” undergoes most reactions typical to naphthylamine and primary amines such as diazotation . Similar to its analog ethylenediamine, it can also act as a bidentate ligand to give several coordination compounds .Physical and Chemical Properties Analysis
The compound is a solid . It is sealed in dry storage at temperatures between 2-8°C .Mechanism of Action
Safety and Hazards
The compound is harmful if swallowed and may cause respiratory irritation . It causes serious eye irritation . Safety precautions include avoiding breathing dust, using only outdoors or in a well-ventilated area, wearing protective gloves, eye protection, and washing exposed skin thoroughly after handling .
Future Directions
The compound’s ability to undergo a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound makes it useful in the quantitative analysis of nitrate and nitrite in water samples by colorimetry . This property could be further explored for potential applications in environmental monitoring and public health.
Properties
IUPAC Name |
N'-naphthalen-1-ylethane-1,2-diamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.C2H2O4/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;3-1(4)2(5)6/h1-7,14H,8-9,13H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDVHNMBIRJYLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCN.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703597 | |
Record name | Oxalic acid--N~1~-(naphthalen-1-yl)ethane-1,2-diamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72704-20-2 | |
Record name | Oxalic acid--N~1~-(naphthalen-1-yl)ethane-1,2-diamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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